4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions generally include a solvent like methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives .
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or receptors. This binding can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylurea
- 4-(Trifluoromethyl)phenol
Comparison: 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine is unique due to the presence of both the trifluoromethoxy group and the tetrahydropyridine moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds that may only contain the trifluoromethoxy group or the tetrahydropyridine moiety .
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJWZNUQZYVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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